

Technical Guide: Structural Elucidation of 7-Methyloct-3-yne-1,5-diol

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Compound of Interest

Compound Name: 7-Methyloct-3-yne-1,5-diol

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Abstract

This guide provides a comprehensive overview of the structural elucidation of **7-Methyloct-3-yne-1,5-diol**. The elucidation process is detailed through a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the experimental protocols and presents the data in a clear, tabular format for ease of interpretation. Furthermore, logical workflows and key structural correlations are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's architecture.

Introduction

7-Methyloct-3-yne-1,5-diol is a chemical compound with the molecular formula $C_9H_{16}O_2$.^[1] Its structure features a nine-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), as well as a terminal isopropyl group. Accurate structural determination is the cornerstone of understanding a molecule's chemical properties and potential biological activity. This document serves as a technical resource for the systematic identification and characterization of this and similar alkynediol compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Methyloct-3-yne-1,5-diol** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem[1]
Molecular Weight	156.22 g/mol	PubChem[1]
IUPAC Name	7-methyloct-3-yne-1,5-diol	PubChem[1]
CAS Number	105750-99-0	PubChem[1]

Spectroscopic Data for Structural Elucidation

The following sections present the hypothetical spectroscopic data that would be expected for **7-Methyloct-3-yne-1,5-diol**, based on its known structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.92	d	6H	-CH(CH ₃) ₂
1.58	m	1H	-CH(CH ₃) ₂
1.70	t	2H	-CH ₂ -CH(OH)-
2.45	d	2H	-C≡C-CH ₂ -
3.75	t	2H	HO-CH ₂ -
4.40	q	1H	-CH(OH)-
~2.0-3.0	br s	2H	-OH

¹³C NMR (Carbon NMR) Data

The ^{13}C NMR spectrum indicates the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment
22.5	CH_3	$-\text{CH}(\text{CH}_3)_2$
24.8	CH	$-\text{CH}(\text{CH}_3)_2$
45.2	CH_2	$-\text{CH}_2-\text{CH}(\text{OH})-$
51.5	CH_2	$\text{HO}-\text{CH}_2-$
62.8	CH	$-\text{CH}(\text{OH})-$
82.1	C	$-\text{C}\equiv\text{C}-$
88.9	C	$-\text{C}\equiv\text{C}-$
29.7	CH_2	$-\text{C}\equiv\text{C}-\text{CH}_2-$

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups.

Frequency (cm^{-1})	Intensity	Functional Group
3350	Strong, Broad	O-H Stretch (Alcohol)
2960	Strong	C-H Stretch (sp^3)
2230	Weak	$\text{C}\equiv\text{C}$ Stretch (Internal Alkyne)
1050	Strong	C-O Stretch (Alcohol)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z	Interpretation
156	$[M]^+$ (Molecular Ion)
139	$[M-OH]^+$
125	$[M-CH_2OH]^+$
99	$[M-C(CH_3)_2CH_3]^+$

Experimental Protocols

Standard experimental procedures for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **7-Methyloct-3-yne-1,5-diol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
- 1H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to acquire correlation spectra, which are essential for establishing connectivity between protons and carbons.

Infrared (IR) Spectroscopy

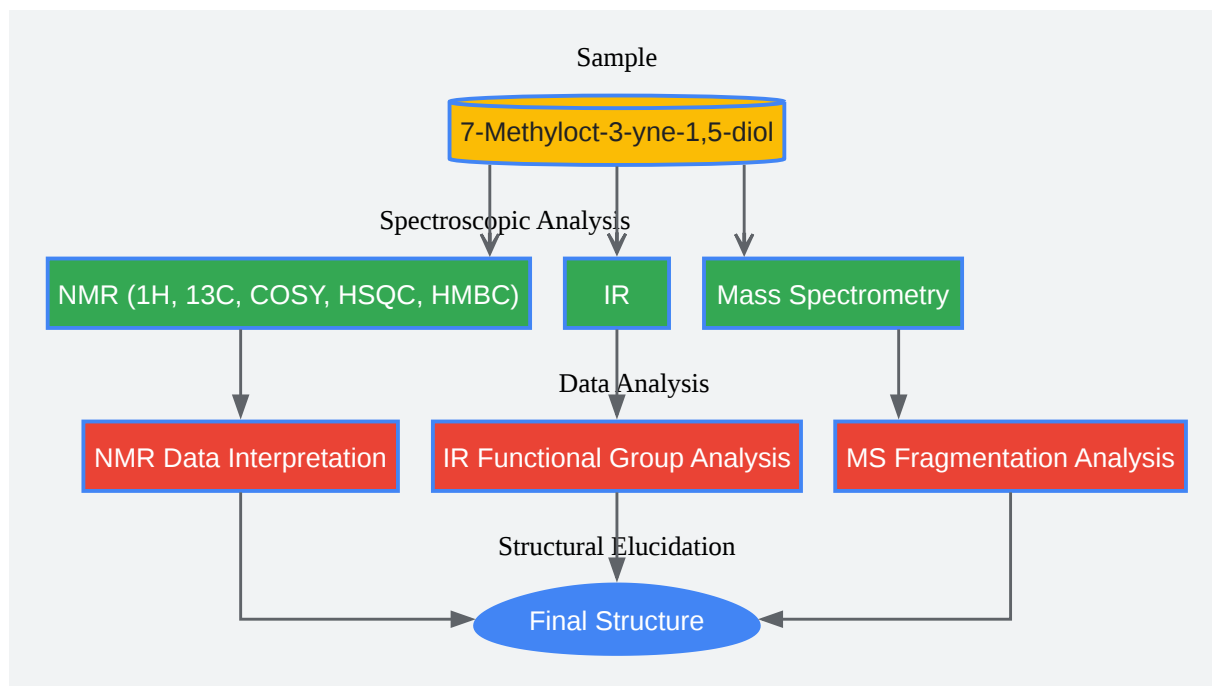
- Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

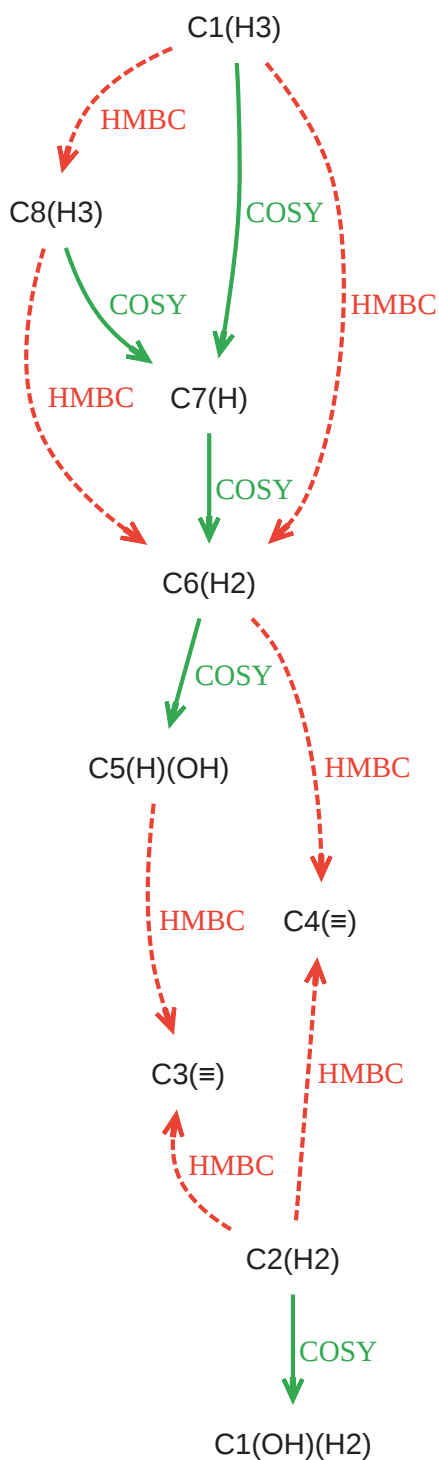
- Instrumentation: An Electron Ionization (EI) mass spectrometer is used.
- Ionization: The sample is ionized using a standard electron energy of 70 eV.
- Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z).

Visualization of Structural Elucidation

The following diagrams illustrate the workflow and key correlations in the structural elucidation of **7-Methyloct-3-yne-1,5-diol**.



7-Methyloct-3-yne-1,5-diol Structure with Atom Numbering

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References

- 1. 7-Methyloct-3-yne-1,5-diol | C₉H₁₆O₂ | CID 71333793 - PubChem [pubchem.ncbi.nlm.nih.gov]
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